![molecular formula C14H18N2O2 B1455357 cis-2-Cbz-hexahydropyrrolo[3,4-C]pyrrole CAS No. 445310-01-0](/img/structure/B1455357.png)

cis-2-Cbz-hexahydropyrrolo[3,4-C]pyrrole

Übersicht

Beschreibung

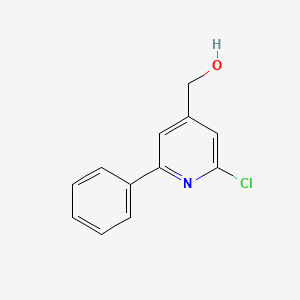

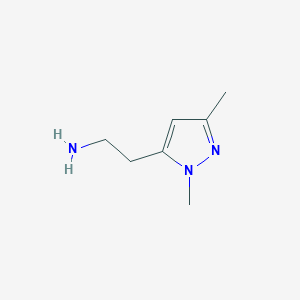

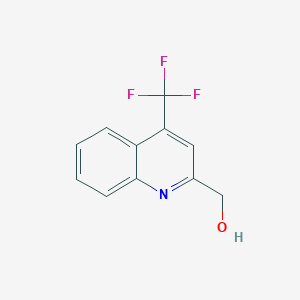

“Cis-2-Cbz-hexahydropyrrolo[3,4-C]pyrrole” is a chemical compound with the molecular formula C14H18N2O2 . It has a molecular weight of 246.31 . The IUPAC name for this compound is benzyl (3aR,6aS)-hexahydropyrrolo [3,4-c]pyrrole-2 (1H)-carboxylate .

Molecular Structure Analysis

The InChI code for “cis-2-Cbz-hexahydropyrrolo[3,4-C]pyrrole” is 1S/C14H18N2O2/c17-14 (18-10-11-4-2-1-3-5-11)16-8-12-6-15-7-13 (12)9-16/h1-5,12-13,15H,6-10H2/t12-,13+ . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.Physical And Chemical Properties Analysis

“Cis-2-Cbz-hexahydropyrrolo[3,4-C]pyrrole” is a colorless to yellow liquid . It has a molecular weight of 246.31 and is stored at -20°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Evaluation as Inhibitors

The synthesis of functionalized cis-hexahydropyrrolo[3,2-b]pyrrol-3-ones has been developed, leading to peptidomimetics that exhibit potent in vitro inhibition against a range of CAC1 cysteinyl proteinases. For instance, compound 22 emerged as a potent and selective inhibitor of human cathepsin K, demonstrating good primary drug metabolism and pharmacokinetics (DMPK) properties along with promising activity in an in vitro cell-based human osteoclast assay of bone resorption (Quibell et al., 2005).

Anti-stress Agents

Hexahydropyrrolo[3,4-d]isoxazole-4,6-diones derivatives were synthesized and evaluated for their anti-stress activity. Notably, certain cis and trans isomers of these compounds have shown potential in attenuating stress-induced behavioral alterations in animal models, suggesting their utility as lead molecules for the development of anti-stress agents (Badru et al., 2012).

Nootropic Agents

cis-perhydropyrrolo[3,4-c]pyridine-3,4-dione has been synthesized as a non-toxic nootropic agent. The colorless crystal derived from ethanol solution showcased a monoclinic crystal system, underscoring its potential in cognitive enhancement applications (Zhang et al., 2014).

Photochemistry and Spectroscopy

The study of monomeric pyrrole-2-carbaldehyde in low-temperature matrices revealed insights into its UV-induced photochemistry, including isomerization and photolysis processes. This research contributes to the understanding of pyrrole derivatives' photochemical behaviors, which is critical for their potential applications in photochemistry and materials science (Giuliano et al., 2010).

Eigenschaften

IUPAC Name |

benzyl (3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-8-12-6-15-7-13(12)9-16/h1-5,12-13,15H,6-10H2/t12-,13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQLOYGBBFHCQCX-BETUJISGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC2CN1)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CN(C[C@@H]2CN1)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-2-Cbz-hexahydropyrrolo[3,4-C]pyrrole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

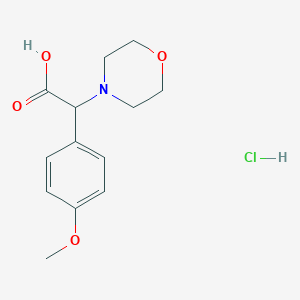

![4-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1455278.png)

![{[4-(2-Methoxyphenyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B1455283.png)